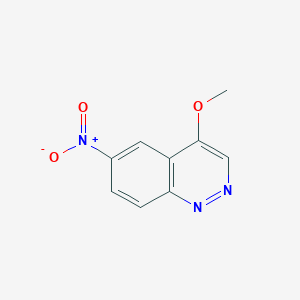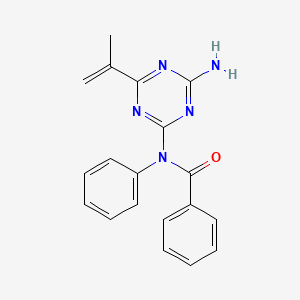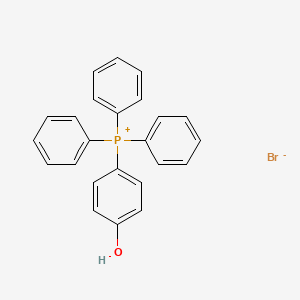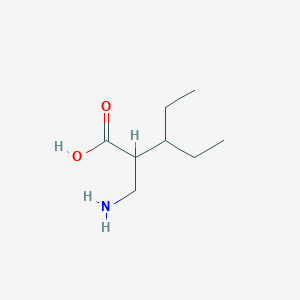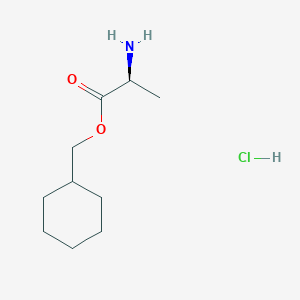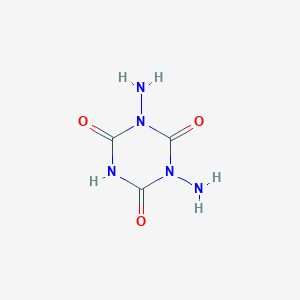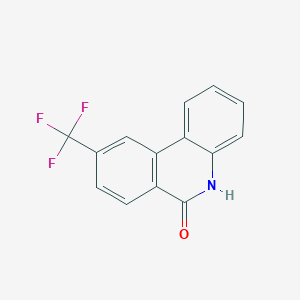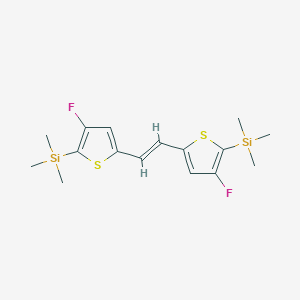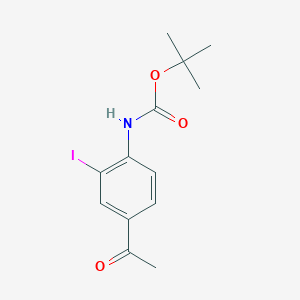
tert-Butyl (4-acetyl-2-iodophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-acetyl-2-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an acetyl group, and an iodine atom attached to a phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-acetyl-2-iodophenyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of 4-iodoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-acetyl-2-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as triethylamine, used in the protection of amino groups.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Substituted Phenyl Derivatives: Formed through substitution reactions.
Amines and Alcohols: Formed through hydrolysis of the carbamate group.
Aplicaciones Científicas De Investigación
tert-Butyl (4-acetyl-2-iodophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-acetyl-2-iodophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The iodine atom and acetyl group contribute to the compound’s reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (4-iodophenyl)carbamate: Similar structure but lacks the acetyl group.
tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group instead of an acetyl group.
tert-Butyl (4-(4-iodophenyl)butyl)carbamate: Has a butyl chain instead of an acetyl group.
Uniqueness
tert-Butyl (4-acetyl-2-iodophenyl)carbamate is unique due to the presence of both an acetyl group and an iodine atom on the phenyl ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H16INO3 |
|---|---|
Peso molecular |
361.17 g/mol |
Nombre IUPAC |
tert-butyl N-(4-acetyl-2-iodophenyl)carbamate |
InChI |
InChI=1S/C13H16INO3/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
Clave InChI |
DYRVWSRLYJSKAV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


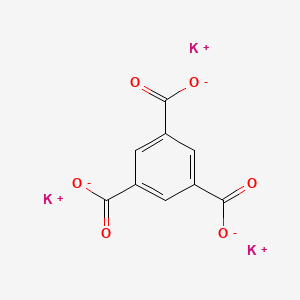

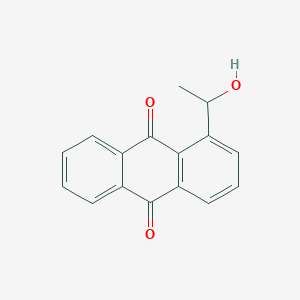

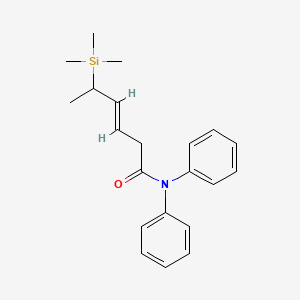
![[1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate](/img/structure/B13140871.png)
